molecular formula C6H12BCl3O3 B12063365 Borane, tris(2-chloroethoxy)- CAS No. 22238-19-3

Borane, tris(2-chloroethoxy)-

Cat. No.: B12063365
CAS No.: 22238-19-3
M. Wt: 249.3 g/mol
InChI Key: ROPXAMHYCWOOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borane, tris(2-chloroethoxy)- is a chemical compound with the molecular formula C6H12BCl3O3 It is a boron-containing compound where the boron atom is bonded to three 2-chloroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Borane, tris(2-chloroethoxy)- can be synthesized through the reaction of boron trichloride with 2-chloroethanol. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of boron trichloride. The general reaction is as follows:

BCl3+3HOCH2CH2ClB(OCH2CH2Cl)3+3HClBCl_3 + 3 HOCH_2CH_2Cl \rightarrow B(OCH_2CH_2Cl)_3 + 3 HCl BCl3​+3HOCH2​CH2​Cl→B(OCH2​CH2​Cl)3​+3HCl

The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.

Industrial Production Methods

In an industrial setting, the production of borane, tris(2-chloroethoxy)- involves similar reaction conditions but on a larger scale. The process requires precise control of temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Borane, tris(2-chloroethoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The 2-chloroethoxy groups can be substituted with other nucleophiles, such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form boric acid and 2-chloroethanol.

    Reduction: The compound can be reduced to form borane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the generated hydrochloric acid.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce borane, tris(2-chloroethoxy)-.

Major Products Formed

    Substitution Reactions: The major products are the substituted borane derivatives and hydrochloric acid.

    Hydrolysis: The major products are boric acid and 2-chloroethanol.

    Reduction: The major products are borane derivatives and hydrogen gas.

Scientific Research Applications

Borane, tris(2-chloroethoxy)- has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the formation of boron-containing compounds.

    Materials Science: The compound is used in the synthesis of boron-containing polymers and materials with unique properties.

    Catalysis: It serves as a catalyst in certain chemical reactions, particularly those involving the formation of carbon-boron bonds.

    Biological Research: The compound is studied for its potential use in drug delivery systems and as a boron source in boron neutron capture therapy (BNCT) for cancer treatment.

Mechanism of Action

The mechanism of action of borane, tris(2-chloroethoxy)- involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in various chemical reactions, including catalysis and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, used in catalysis and organic synthesis.

    Tris(2-methoxyethyl)borane: Similar structure but with methoxy groups instead of chloroethoxy groups, used in organic synthesis and as a reagent.

    Tris(ortho-carboranyl)borane: A Lewis superacid with high reactivity, used in specialized chemical reactions.

Uniqueness

Borane, tris(2-chloroethoxy)- is unique due to the presence of chloroethoxy groups, which impart specific reactivity and properties The compound’s ability to undergo substitution reactions with various nucleophiles makes it versatile in organic synthesis

Properties

CAS No.

22238-19-3

Molecular Formula

C6H12BCl3O3

Molecular Weight

249.3 g/mol

IUPAC Name

tris(2-chloroethyl) borate

InChI

InChI=1S/C6H12BCl3O3/c8-1-4-11-7(12-5-2-9)13-6-3-10/h1-6H2

InChI Key

ROPXAMHYCWOOOJ-UHFFFAOYSA-N

Canonical SMILES

B(OCCCl)(OCCCl)OCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.